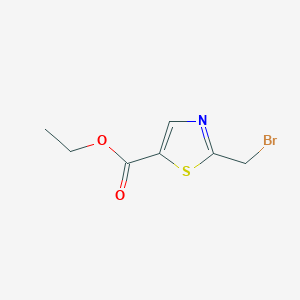

Ethyl 2-(bromomethyl)thiazole-5-carboxylate

Overview

Description

Ethyl 2-(bromomethyl)thiazole-5-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of applications, particularly in medicinal chemistry, where they often serve as building blocks for pharmaceuticals .

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Another synthesis approach involves the cyclization of thioamide with 2-chloroacetoacetate to produce ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate . These methods highlight the versatility of thiazole chemistry and the ability to introduce various functional groups into the thiazole core.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using spectroscopic techniques and crystallography. For example, the crystal structure of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was determined to crystallize in the monoclinic system, and its molecular packing was analyzed using 3D energy frameworks . Density Functional Theory (DFT) calculations are also commonly employed to optimize the molecular geometry and analyze the electronic properties of these compounds .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions with nucleophiles. Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate, for example, reacts with different nucleophiles, leading to the substitution of the bromine atom and the formation of various products while retaining the furylthiadiazole fragment . These reactions demonstrate the reactivity of the bromomethyl group in thiazole derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. The presence of electronegative atoms such as oxygen and nitrogen in the compounds contributes to the molecular electrostatic potential, which can be mapped to identify electrophilic and nucleophilic sites . The vibrational assignments, chemical shifts, and geometric parameters of these molecules can be both theoretically predicted and experimentally confirmed, providing a comprehensive understanding of their properties .

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 2-(bromomethyl)thiazole-5-carboxylate has been used in the synthesis of various novel compounds. One significant application is in the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates through ultrasonic and thermally mediated nucleophilic displacement reactions (Baker & Williams, 2003). Similarly, this compound plays a role in the synthesis of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate, which further reacts with various nucleophiles to form different derivatives (Maadadi et al., 2016).

Antimicrobial and Antifungal Activities

Research has shown that derivatives of this compound exhibit antimicrobial and antifungal activities. For instance, compounds synthesized from ethyl 2-aminobenzo[d]thiazole-6-carboxylate have been reported to demonstrate good antibacterial and antifungal properties (Shafi et al., 2021).

Synthesis and Biological Properties

This compound is crucial in the synthesis of compounds with potential biological properties. For example, derivatives of this compound have been studied for their anti-proliferative screening against breast cancer cells (Sonar et al., 2020). Additionally, the compound has been used in the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, which has antimicrobial activities against various strains of bacteria and fungi (Desai et al., 2019).

Quantum Chemical Computations and Spectroscopic Characterization

This compound derivatives have been characterized using spectroscopic techniques and studied through Density Functional Theory (DFT) for their electronic structure and properties. Such studies help in understanding the molecular behavior and potential applications of these compounds (Haroon et al., 2019).

Corrosion Inhibition

A notable application of ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, a derivative of this compound, is in corrosion inhibition. It has been used to prevent the corrosion of AA6061 alloy in acidic media, demonstrating its potential as a corrosion inhibitor (Raviprabha & Bhat, 2019).

Mechanism of Action

Biochemical Pathways

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Result of Action

It is known that the compound can cause an allergic reaction, with symptoms including rash, itching, swelling, trouble breathing, tingling of the hands and feet, dizziness, lightheadedness, chest pain, muscle pain, or flushing .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

properties

IUPAC Name |

ethyl 2-(bromomethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-2-11-7(10)5-4-9-6(3-8)12-5/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSASMAYDRANGTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

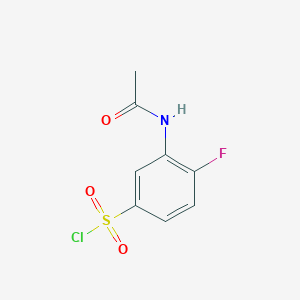

Synthesis routes and methods I

Procedure details

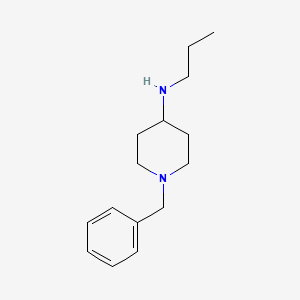

Synthesis routes and methods II

Procedure details

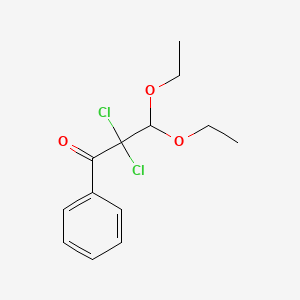

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

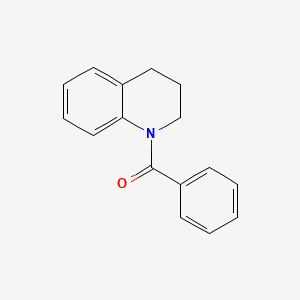

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one](/img/structure/B3034347.png)

![cis-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3034350.png)

![1-(Bicyclo[3.1.0]hexan-6-yl)ethanol](/img/structure/B3034352.png)